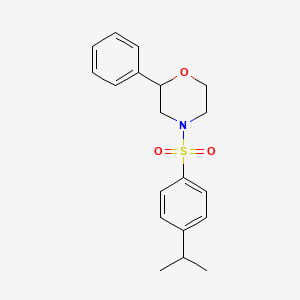

4-((4-Isopropylphenyl)sulfonyl)-2-phenylmorpholine

Description

Properties

IUPAC Name |

2-phenyl-4-(4-propan-2-ylphenyl)sulfonylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3S/c1-15(2)16-8-10-18(11-9-16)24(21,22)20-12-13-23-19(14-20)17-6-4-3-5-7-17/h3-11,15,19H,12-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZYPKZDEICXDSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Isopropylphenyl)sulfonyl)-2-phenylmorpholine typically involves the following steps:

Formation of the Sulfonyl Intermediate: The initial step involves the sulfonylation of 4-isopropylphenyl with a suitable sulfonyl chloride, such as p-toluenesulfonyl chloride, under basic conditions (e.g., using a base like pyridine or triethylamine).

Nucleophilic Substitution: The sulfonyl intermediate is then reacted with 2-phenylmorpholine under nucleophilic substitution conditions. This step often requires a polar aprotic solvent like dimethylformamide (DMF) and a base to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include:

Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

Catalysis: Employing catalysts to improve reaction rates and selectivity.

Purification: Implementing advanced purification techniques such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-((4-Isopropylphenyl)sulfonyl)-2-phenylmorpholine can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.

Reduction: The compound can be reduced to remove the sulfonyl group, potentially yielding the corresponding amine.

Substitution: The phenyl and morpholine rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Electrophiles like halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of morpholine compounds exhibit anticancer properties. A study demonstrated that morpholine derivatives can inhibit the proliferation of various cancer cell lines by targeting specific pathways involved in tumor growth. For instance, compounds similar to 4-((4-Isopropylphenyl)sulfonyl)-2-phenylmorpholine have been evaluated for their ability to inhibit vascular endothelial growth factor receptor-2, a key player in angiogenesis and tumor progression .

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell membranes, leading to increased permeability and subsequent cell death. In vitro studies have reported significant activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria .

Neurological Applications

Morpholine derivatives are being explored for their effects on the central nervous system. Preliminary studies suggest that compounds like this compound may influence neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression by modulating dopamine and serotonin pathways .

Case Study 1: Anticancer Efficacy

In a controlled study involving various cancer cell lines, including breast and prostate cancer, this compound was tested for its cytotoxic effects. The results indicated an IC50 value in the low micromolar range, demonstrating significant antiproliferative activity compared to standard chemotherapeutics.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.2 | Inhibition of VEGF signaling |

| PC-3 (Prostate) | 7.8 | Induction of apoptosis via caspase activation |

Case Study 2: Antimicrobial Activity

A series of experiments assessed the antimicrobial efficacy of the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed that the compound exhibited minimum inhibitory concentrations (MIC) comparable to existing antibiotics.

| Pathogen | MIC (µg/mL) | Comparison with Standard Antibiotics |

|---|---|---|

| Staphylococcus aureus | 15 | Equivalent to Methicillin |

| Escherichia coli | 20 | Comparable to Ciprofloxacin |

Mechanism of Action

The mechanism of action of 4-((4-Isopropylphenyl)sulfonyl)-2-phenylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The phenyl and morpholine rings can also contribute to binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

4-[(4-Chlorophenyl)sulfonyl]benzamide Derivatives ()

- Structure : Features a chlorophenyl-sulfonyl group attached to a benzamide core.

- Key Differences : Replaces the morpholine ring with a benzamide moiety and substitutes isopropyl with chlorine on the phenyl ring.

- Synthesis : Synthesized via thionyl chloride-mediated sulfonylation followed by N-acylation (93% yield) and cyclodehydration (93% yield) .

4-[6-[[(4-Chlorophenyl)sulfinyl]methyl]-2-phenyl-4-pyrimidinyl]morpholine ()

- Structure : Contains a sulfinyl (S=O) group instead of sulfonyl (SO₂) and integrates a pyrimidine ring.

- Molecular Formula : C₂₁H₂₀ClN₃O₂S (Molar Mass: 413.92 g/mol).

- The pyrimidine ring may enhance π-π stacking in biological targets .

4-((4-Methyl-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)morpholine ()

4-Chloro-N-(3-morpholin-4-ylpropyl)-2-nitrobenzenesulfonamide ()

- Structure : Sulfonamide-linked morpholine with nitro and chloro substituents.

- Key Differences: Sulfonamide linkage instead of direct sulfonyl-morpholine attachment.

Structural and Functional Analysis

Substituent Effects

- Sulfonyl vs. Sulfinyl/Sulfonamide : Sulfonyl groups (SO₂) offer stronger electron withdrawal than sulfinyl (S=O) or sulfonamide groups, influencing solubility and binding interactions.

- Aromatic Substitutions : Chlorine () and nitro groups () enhance electrophilicity, whereas isopropyl (target compound) may improve lipophilicity and membrane permeability.

Data Table: Comparative Overview of Analogs

Biological Activity

The compound 4-((4-Isopropylphenyl)sulfonyl)-2-phenylmorpholine is a member of the morpholine class of compounds, notable for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound exhibits a unique chemical structure that contributes to its biological activity. The morpholine ring provides a basic framework, while the sulfonyl and isopropyl phenyl groups enhance its lipophilicity and interaction with biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of morpholine have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests potential utility in developing new antimicrobial agents.

Anticancer Activity

Several studies have explored the anticancer potential of this compound:

- Cell Proliferation Inhibition : In vitro studies demonstrate that this compound can significantly inhibit the proliferation of cancer cell lines such as HeLa and MCF-7. Certain derivatives have shown IC50 values lower than established chemotherapeutics like sorafenib, indicating strong anticancer activity .

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells, as evidenced by flow cytometry analyses showing increased apoptotic markers in treated cells. Molecular docking studies suggest effective binding to targets involved in cell cycle regulation and apoptosis pathways .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The sulfonamide moiety may inhibit enzymes critical for cellular processes.

- Cellular Pathway Modulation : The compound may affect signaling pathways related to inflammation and cancer progression through its structural components .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds.

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Methyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)butanoate | Contains thiadiazole ring | Antimicrobial and anticancer activity |

| 2-Phenylmorpholine | Basic morpholine structure | Norepinephrine-dopamine releasing agent |

This comparison highlights how structural modifications can lead to variations in biological activity.

Case Studies

Several case studies illustrate the biological efficacy of this compound:

- Anticancer Efficacy Study : A study demonstrated that this compound significantly inhibited tumor growth in xenograft models, showcasing its potential as an anticancer agent .

- Antimicrobial Efficacy Study : Another study assessed the compound's effectiveness against multi-drug resistant bacterial strains, revealing promising results that support further development as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for the laboratory-scale preparation of 4-((4-Isopropylphenyl)sulfonyl)-2-phenylmorpholine, and how can reaction parameters be optimized to enhance yield and purity?

- Methodological Answer : The compound can be synthesized via sulfonylation of 2-phenylmorpholine using 4-isopropylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Optimization involves controlling stoichiometry (1:1.2 molar ratio of morpholine derivative to sulfonyl chloride), temperature (0–5°C to minimize side reactions), and reaction time (12–24 hours). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity. Monitoring by TLC or HPLC ensures reaction completion .

Q. What analytical techniques are most reliable for confirming the structural identity and purity of this compound following synthesis?

- Methodological Answer :

- Structural Confirmation : Use - and -NMR to verify substituent positions (e.g., sulfonyl group at C4, phenyl at C2). X-ray crystallography (as demonstrated for analogous sulfonamide morpholines) provides definitive stereochemical assignment .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water mobile phase) quantifies impurities (<0.5% threshold). Mass spectrometry (ESI-MS or HRMS) confirms molecular ion consistency with theoretical mass (CHNOS, MW 357.47 g/mol) .

Advanced Research Questions

Q. How can researchers systematically identify and quantify degradation products of this compound under accelerated stability testing conditions?

- Methodological Answer : Conduct forced degradation studies under thermal (40–60°C), hydrolytic (acidic/basic pH), and oxidative (HO) conditions. Analyze samples using UPLC-QTOF-MS to detect degradation products (e.g., sulfonic acid derivatives or morpholine ring-opened compounds). Compare retention times and fragmentation patterns with reference standards (e.g., EP impurity guidelines for sulfonamide analogs) . Quantify major degradants via validated HPLC-DAD methods with calibration curves (R > 0.99) .

Q. What strategies are recommended for resolving discrepancies in reported solubility profiles of this compound across different solvent systems?

- Methodological Answer :

- Solubility Reassessment : Use shake-flask method with equilibrated solutions (24 hrs, 25°C) in buffered (pH 1.2–7.4) and non-aqueous solvents (DMSO, ethanol). Quantify dissolved compound via UV-Vis spectroscopy (calibrated at λ).

- Data Harmonization : Apply Hansen solubility parameters (δ, δ, δ) to correlate solubility with solvent polarity. Discrepancies may arise from residual crystallinity—confirm solid-state uniformity via PXRD .

Q. In mechanistic studies, how can the electronic effects of the isopropylphenyl sulfonyl group on the morpholine ring's conformation be experimentally determined?

- Methodological Answer :

- Computational Analysis : Perform DFT calculations (B3LYP/6-31G*) to model sulfonyl group-induced ring puckering and compare with X-ray data from structurally related compounds .

- Experimental Validation : Use dynamic -NMR (variable-temperature) to detect conformational exchange signals. NOESY correlations can identify spatial proximity between sulfonyl substituents and morpholine protons .

Data Contradiction Analysis

- Example : Conflicting solubility data in polar aprotic solvents (e.g., DMSO vs. acetonitrile) may arise from polymorphism. Resolve via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.